2-[(2-methoxyethyl)sulfanyl]-N-(1-phenylethyl)benzamide
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Overview
Description
2-[(2-Methoxyethyl)sulfanyl]-N-(1-phenylethyl)benzamide is an organic compound with a complex structure that includes a benzamide core, a methoxyethyl sulfanyl group, and a phenylethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methoxyethyl)sulfanyl]-N-(1-phenylethyl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate 2-[(2-methoxyethyl)sulfanyl]ethanol. This intermediate can be synthesized by reacting 2-chloroethanol with sodium methanethiolate under controlled conditions .
The next step involves the formation of the benzamide core. This can be achieved by reacting the intermediate with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxyethyl)sulfanyl]-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(2-Methoxyethyl)sulfanyl]-N-(1-phenylethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving sulfanyl groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-methoxyethyl)sulfanyl]-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the benzamide core can interact with various receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Methoxyethyl)sulfanyl]ethanol
- 2-[(2-Methoxyethyl)sulfanyl]-N-(4-sulfamoylphenyl)benzamide
- 2-[(2-Methoxyethyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)benzamide
Uniqueness
2-[(2-Methoxyethyl)sulfanyl]-N-(1-phenylethyl)benzamide is unique due to its combination of a methoxyethyl sulfanyl group and a phenylethyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C18H21NO2S |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-(2-methoxyethylsulfanyl)-N-(1-phenylethyl)benzamide |
InChI |
InChI=1S/C18H21NO2S/c1-14(15-8-4-3-5-9-15)19-18(20)16-10-6-7-11-17(16)22-13-12-21-2/h3-11,14H,12-13H2,1-2H3,(H,19,20) |
InChI Key |
IOHUCXQHHLEKAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2SCCOC |
Origin of Product |
United States |
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